BenchChemオンラインストアへようこそ!

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane

5-HT7 receptor GPCR biased signaling pyrazole SAR

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane (CAS 1869226-10-7) is a heterobifunctional building block comprising a 1,4-diazepane core linked via a methylene bridge to a 3,5-dimethyl-1H-pyrazole moiety. The compound belongs to the broader class of pyrazolyl-diazepanes, which have been systematically explored as privileged scaffolds for G protein-coupled receptor (GPCR) ligand discovery.

Molecular Formula C11H20N4
Molecular Weight 208.3 g/mol
CAS No. 1869226-10-7
Cat. No. B1478329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane
CAS1869226-10-7
Molecular FormulaC11H20N4
Molecular Weight208.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1)C)CN2CCCNCC2
InChIInChI=1S/C11H20N4/c1-9-11(10(2)14-13-9)8-15-6-3-4-12-5-7-15/h12H,3-8H2,1-2H3,(H,13,14)
InChIKeyMYSXFRVBINURCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1869226-10-7 | 1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane – Procurement-Relevant Identity and Baseline Profile


1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane (CAS 1869226-10-7) is a heterobifunctional building block comprising a 1,4-diazepane core linked via a methylene bridge to a 3,5-dimethyl-1H-pyrazole moiety. The compound belongs to the broader class of pyrazolyl-diazepanes, which have been systematically explored as privileged scaffolds for G protein-coupled receptor (GPCR) ligand discovery [1]. With a molecular formula of C₁₁H₂₀N₄ and a molecular weight of 208.30 g/mol, this compound serves as a key synthetic intermediate for constructing biased GPCR antagonists, kinase inhibitor warheads, and chemokine receptor modulators [1][2]. Commercial availability is typically at ≥95% purity, positioning it as a research-grade starting material for medicinal chemistry campaigns [3].

Why 1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane Cannot Be Replaced by Generic Pyrazolyl-Diazepane Analogs in Structure-Activity Programs


Within the pyrazolyl-diazepane chemotype, seemingly minor structural variations produce profound shifts in receptor subtype selectivity and functional bias. The 3,5-dimethyl substitution on the pyrazole ring, combined with the methylene (rather than sulfonyl or direct N-linkage) tether to the diazepane, governs both the conformational flexibility of the scaffold and the exit vector geometry for downstream derivatization [1]. In the 5-HT₇R biased antagonist series, pyrazolyl-diazepanes with different pyrazole substituents (e.g., 3-chlorophenyl vs. dimethyl) exhibited divergent binding profiles across 5-HT receptor subtypes, and alterations to the linker chemistry (methylene vs. sulfonyl vs. carbonyl) were shown to modulate functional selectivity between G protein and β-arrestin pathways [1]. Generic substitution with a mono-methyl, unsubstituted, or N-methyl pyrazole analog therefore risks not only loss of target affinity but also inversion of signaling bias, making exact structural fidelity critical for reproducible SAR studies [1][2].

Quantitative Differentiation Evidence for 1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane Against Closest Analogs


Regioisomeric Methyl Substitution on Pyrazole: 3,5-Dimethyl vs. 1-Methyl vs. Unsubstituted Pyrazole in 5-HT₇R Binding Selectivity

In a systematic pyrazolyl-diazepane SAR campaign targeting 5-HT₇R, the substitution pattern on the pyrazole ring was shown to be a dominant determinant of receptor subtype selectivity. Compounds bearing a 3,5-dimethylpyrazole motif (the core scaffold of the target compound) were evaluated alongside analogs with 3-chlorophenyl, 1-methyl, and unsubstituted pyrazole groups. While the lead compound 2c (3-chlorophenyl) achieved a 5-HT₇R Kᵢ of 12 nM with >100-fold selectivity over 5-HT₁AR, the dimethyl-substituted scaffold series exhibited a distinct selectivity fingerprint, with reduced 5-HT₁AR cross-reactivity attributable to the steric and electronic properties of the 3,5-dimethyl groups [1]. This demonstrates that the 3,5-dimethylpyrazole substitution pattern is not interchangeable with other pyrazole substituents when a specific selectivity window is required [1].

5-HT7 receptor GPCR biased signaling pyrazole SAR serotonin receptor subtype selectivity

Linker Chemistry Vector Comparison: Methylene vs. Sulfonyl vs. Direct N-Linkage Between Pyrazole and 1,4-Diazepane

The methylene (–CH₂–) linker in 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane provides a distinct conformational profile compared to the sulfonyl (–SO₂–) linked analog 1-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1290685-09-4) and the directly N-linked pyrazolyl-diazepane scaffolds. The methylene bridge introduces a tetrahedral sp³ carbon at the attachment point, enabling greater rotational freedom and a different exit vector angle (approximately 109.5° bond angle) compared to the trigonal planar sulfonyl group (approximately 120°). This geometric distinction directly impacts the spatial orientation of the diazepane ring relative to the pyrazole pharmacophore, which is a critical parameter when the compound is employed as a building block for bifunctional molecules (e.g., PROTACs) where linker geometry governs ternary complex formation efficiency [1]. In the context of T-type calcium channel blocker development, 1,4-diazepane-pyrazole compounds with varied linkers demonstrated linker-dependent potency shifts, confirming that the linker chemistry is a non-interchangeable design element [2].

linker SAR exit vector geometry scaffold rigidity protac linker design

3,5-Dimethylpyrazole Moiety as a Kinase Hinge-Binding Motif: Comparison with 1-Methylpyrazole and Unsubstituted Pyrazole in PAK4 Inhibitor Scaffolds

In kinase inhibitor design, the 3,5-dimethyl substitution pattern on pyrazole has been explicitly utilized as a hinge-binding motif that exploits hydrophobic interactions with the kinase gatekeeper region. The 3,5-dimethylpyrazole group engages in both hydrogen bonding (via the pyrazole N–H with the hinge backbone carbonyl) and hydrophobic packing (via the methyl groups with the lipophilic pocket adjacent to the hinge), a dual interaction mode that is not achievable with 1-methylpyrazole (where the N–H is blocked) or unsubstituted pyrazole (where hydrophobic contacts are weaker). In a reported PAK4 inhibitor incorporating a 3,5-dimethylpyrazolyl-ethyl-diazepane scaffold, the 3,5-dimethyl substitution was highlighted as critical for high-affinity kinase domain binding, a design principle directly transferable to building blocks such as 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane .

kinase inhibitor hinge binder PAK4 pyrazole pharmacophore hydrophobic pocket

T-Type Calcium Channel Blockade: 1,4-Diazepane-Pyrazole Scaffold Differentiation from Piperazine and Azepane Analogs

In a patent disclosing 1,4-diazepane-pyrazole compounds as T-type calcium channel blockers for neurological and cardiovascular indications, the seven-membered 1,4-diazepane ring was identified as a critical structural feature distinguishing the series from corresponding six-membered piperazine and five-membered pyrrolidine analogs. The 1,4-diazepane core provides a distinct pKa profile (calculated pKa ~9.5 for the secondary amine) and ring conformation that influences both ion channel state-dependent binding and pharmacokinetic properties [1]. While specific IC₅₀ values for the 3,5-dimethylpyrazolyl-methyl-diazepane target compound are not publicly disclosed in the available patent abstract, the patent explicitly claims 1,4-diazepane-pyrazole compounds of this general formula as the active pharmaceutical ingredient class, confirming that the diazepane ring size is a non-negotiable structural requirement for the claimed biological activity [1].

T-type calcium channel Cav3 diazepane vs piperazine ring size SAR

High-Value Application Scenarios for 1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane – Procurement-Matched Use Cases


GPCR Biased Ligand Discovery – 5-HT₇R Antagonist Scaffold Derivatization

This compound serves as the core scaffold for synthesizing pyrazolyl-diazepane-based 5-HT₇R ligands. The 3,5-dimethylpyrazole motif and methylene-linked 1,4-diazepane provide a privileged geometry for exploring G protein-biased antagonism. Researchers can functionalize the secondary amine of the diazepane with diverse aryl, heteroaryl, or acyl groups to generate focused libraries for screening against serotonin receptor subtypes, leveraging the established SAR that the pyrazole substitution pattern governs selectivity fingerprints [1].

Kinase Inhibitor Fragment Growing – Hinge-Binding Warhead Installation

The 3,5-dimethylpyrazole portion of the molecule acts as a pre-validated kinase hinge-binding motif. The free N–H of the pyrazole enables hydrogen bonding with the kinase hinge backbone, while the two methyl groups occupy the adjacent hydrophobic pocket. The diazepane secondary amine serves as a versatile vector for installing linker elements or additional pharmacophores, making this compound an ideal fragment for growing into selective kinase inhibitors, particularly for kinases with a small gatekeeper residue (e.g., PAK4, CDK2) .

T-Type Calcium Channel Blocker Lead Optimization

As disclosed in patent KR1020120097288A, 1,4-diazepane-pyrazole compounds are claimed as active agents for T-type calcium channel modulation, with potential applications in epilepsy, neuropathic pain, hypertension, and cardiac arrhythmia. The target compound can be employed as a starting material for synthesizing and optimizing analogs within this patent space, where the 1,4-diazepane ring size and pyrazole substitution are critical determinants of channel subtype selectivity and in vivo efficacy [2].

PROTAC / Bifunctional Degrader Linker-Payload Assembly

The compound's bifunctional architecture—a target-binding pyrazole motif connected via a flexible methylene linker to a derivatizable diazepane—makes it a valuable intermediate for constructing PROTACs (proteolysis-targeting chimeras). The secondary amine of the diazepane can be conjugated to an E3 ligase ligand (e.g., cereblon or VHL ligand), while the pyrazole end engages the protein of interest. The methylene linker's conformational flexibility is advantageous for sampling ternary complex geometries during degrader optimization [3].

Quote Request

Request a Quote for 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.